Ethyl 2,7,7-trimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2,7,7-TRIMETHYL-4-(3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE is a complex organic compound belonging to the class of polyhydroquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2,7,7-TRIMETHYL-4-(3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE typically involves a multi-component reaction. One common method is the Hantzsch reaction, which involves the condensation of substituted aromatic aldehydes, ethyl acetoacetate, dimedone, and ammonium acetate in the presence of a catalyst. Catalysts such as Zn/MCM-41 or Fe3O4 nanoparticles are often used to enhance the reaction efficiency and yield.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The use of environmentally benign conditions, such as solvent-free reactions or green solvents like water, is also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2,7,7-TRIMETHYL-4-(3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert nitro groups to amines, altering the compound’s properties.
Substitution: Various substituents can be introduced to the aromatic ring or other parts of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure selective and efficient reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives .
Scientific Research Applications
ETHYL 2,7,7-TRIMETHYL-4-(3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in the development of new drugs targeting various diseases.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism by which ETHYL 2,7,7-TRIMETHYL-4-(3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(5-(2-ETHOXYPHENYL)-2-FURYL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
- 4-(5-(4-METHOXYPHENYL)-2-FURYL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
- 4-(5-(5-CHLORO-2-METHOXYPHENYL)-2-FURYL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Uniqueness
ETHYL 2,7,7-TRIMETHYL-4-(3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE is unique due to its specific structural features, such as the presence of a nitro group and the ethyl ester functionality. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C21H24N2O5 |
---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
ethyl 2,7,7-trimethyl-4-(3-nitrophenyl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C21H24N2O5/c1-5-28-20(25)17-12(2)22-15-10-21(3,4)11-16(24)19(15)18(17)13-7-6-8-14(9-13)23(26)27/h6-9,18,22H,5,10-11H2,1-4H3 |
InChI Key |
SIDAFMLQSJERCM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC(=CC=C3)[N+](=O)[O-])C(=O)CC(C2)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.